molecular formula C9H12N3Na2O7P B085291 Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate CAS No. 13085-50-2

Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate

Cat. No. B085291
CAS RN: 13085-50-2
M. Wt: 351.16 g/mol
InChI Key: IJFRULGDDRUYQN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

“Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate” is a chemical compound with the molecular formula C9H12N3Na2O7P. It is also known as 2’-Deoxycytidine-5’-monophosphate disodium salt . This compound is not intended for human or veterinary use, but for research use only.


Molecular Structure Analysis

The molecular weight of this compound is 351.16 g/mol . The IUPAC name for this compound is disodium; [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate . The InChIKey, a unique identifier for chemical substances, for this compound is IJFRULGDDRUYQN-CDNBRZBRSA-L .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 351.16 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not available in the sources I found.

Mechanism of Action

Target of Action

The primary target of 2’-Deoxycytidine-5’-monophosphate disodium salt (dCMP) is the enzyme uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase . This enzyme plays a crucial role in the nucleotide metabolism pathway, which is essential for DNA and RNA biosynthesis .

Mode of Action

dCMP acts as a substrate for UMP/CMP kinase . The enzyme catalyzes the phosphorylation of dCMP to form deoxycytidine diphosphate (dCDP) . This reaction is a critical step in the nucleotide metabolism pathway, leading to the synthesis of deoxycytidine triphosphate (dCTP), which is a necessary component for DNA replication and repair .

Biochemical Pathways

The biochemical pathway affected by dCMP is the nucleotide metabolism pathway . Specifically, dCMP is involved in the pyrimidine metabolism sub-pathway, where it is converted to dCDP by UMP/CMP kinase . The dCDP is then further phosphorylated to form dCTP, which is incorporated into DNA during replication and repair processes .

Result of Action

The action of dCMP results in the production of dCTP, a critical component for DNA synthesis and repair . By providing a source of dCTP, dCMP supports the replication of genetic material in cells and the repair of DNA damage, thereby contributing to cellular function and genomic stability .

Action Environment

The action of dCMP is influenced by various environmental factors. For instance, the activity of UMP/CMP kinase, the enzyme that dCMP targets, can be affected by the cellular environment, including the presence of other substrates or inhibitors, pH, and temperature. Additionally, the solubility of dCMP in water suggests that it may be more effective in aqueous environments.

properties

IUPAC Name

disodium;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O7P.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFRULGDDRUYQN-CDNBRZBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate

CAS RN

13085-50-2
Record name 2'-deoxycytidine 5'-(disodium phosphate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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